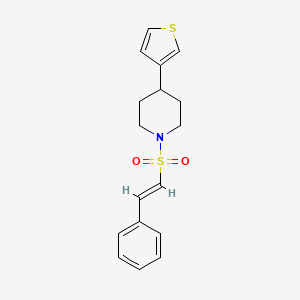
(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine, also known as STS-135, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications in various medical fields. This compound is known for its ability to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
Aplicaciones Científicas De Investigación
Anticancer Activity
One significant application of compounds similar to (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine is in the field of anticancer research. A study highlighted the anti-breast cancer activity of novel compounds including thiophene derivatives, which possess a biologically active sulfone moiety. These compounds were synthesized and evaluated against the human breast cancer cell line (MCF7), with some showing better activity than the reference drug Doxorubicin (Al-Said et al., 2011).
Biological Evaluation and Synthesis
In the realm of medicinal chemistry, the synthesis and biological evaluation of compounds containing sulfonyl moiety, including those with piperidine rings, have been conducted. These studies aim at discovering new potent membrane-bound phospholipase A2 inhibitors, showcasing the diverse biological activities these compounds can exhibit (Oinuma et al., 1991). Another study focused on synthesizing a new series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were evaluated for their activity against butyrylcholinesterase (BChE) enzyme, highlighting the potential of these compounds in addressing neurodegenerative diseases (Khalid et al., 2016).
Antimicrobial Activity
Further extending the utility of sulfonamide-based compounds, research into their antimicrobial properties has been conducted. For instance, novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety were prepared and their antimicrobial activity was discussed, with some compounds found to be active, showcasing their potential in combating microbial infections (Ammar et al., 2004).
Electrophysical and Structural Studies
Ionic liquid crystals, incorporating piperidinium, piperazinium, and morpholinium cations, have been studied for their rich mesomorphic behavior and potential applications in various electrochemical processes. The study of their structure-effect on electrochemical windows (EWs) indicates the vast potential of these compounds in industrial applications (Hayyan et al., 2013).
Mecanismo De Acción
Biochemical Pathways
The specific biochemical pathways affected by (E)-1-(styrylsulfonyl)-4-(thiophen-3-yl)piperidine are currently unknown. Sulfonyl compounds have been found to interact with various biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or ions, and the specific cell or tissue type. For example, the stability of many sulfonyl compounds can be affected by the pH of the environment
Propiedades
IUPAC Name |
1-[(E)-2-phenylethenyl]sulfonyl-4-thiophen-3-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S2/c19-22(20,13-9-15-4-2-1-3-5-15)18-10-6-16(7-11-18)17-8-12-21-14-17/h1-5,8-9,12-14,16H,6-7,10-11H2/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGCZOQDPXIIRT-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


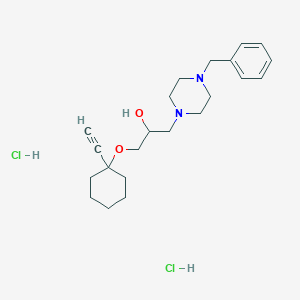
![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)
![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)
![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)
![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(2-cyanophenyl)benzamide](/img/structure/B2878924.png)
![6-[3-(dimethylamino)acryloyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2878925.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2878928.png)
![N-(3-chloro-4-methylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2878929.png)
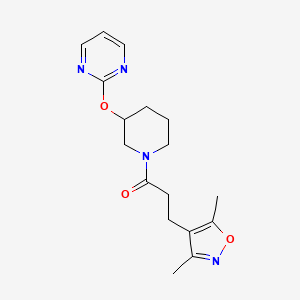
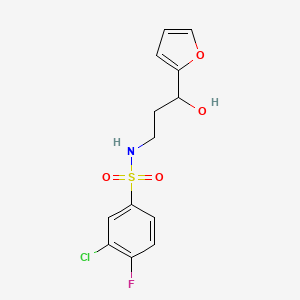
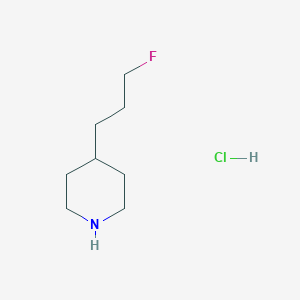
![N-(2-methoxyethyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2878936.png)